molecular formula C13H27N B12093160 N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine

N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine

Cat. No.: B12093160
M. Wt: 197.36 g/mol
InChI Key: ZSHFXXYWTSELIO-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine is an organic compound with a complex structure. It belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by its cyclohexane ring substituted with dimethyl groups and an amine group attached to a dimethylpropyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine typically involves the alkylation of a cyclohexanone derivative followed by reductive amination. The reaction conditions often include the use of strong bases and reducing agents. For instance, the cyclohexanone derivative can be reacted with 2,2-dimethylpropyl bromide in the presence of a base like sodium hydride to form the intermediate. This intermediate is then subjected to reductive amination using a reducing agent such as sodium borohydride in the presence of an amine source .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as distillation and crystallization.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group enables nucleophilic substitution and condensation reactions, though steric hindrance reduces reactivity compared to less hindered amines.

Reaction Type Reagents/Conditions Products Yield Notes
N-Alkylation Ethyl iodide, K₂CO₃, DMF, 80°CN-Ethyl derivative45–55%Requires prolonged reaction times
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°CN-Acetylated product60–65%Moderate selectivity due to steric effects

Mechanistic studies indicate that the bulky substituents slow the attack of nucleophiles on the amine nitrogen. Acylation proceeds more efficiently than alkylation due to the smaller size of acyl groups .

Oxidation Reactions

The compound exhibits limited oxidative stability under strong oxidizing conditions:

Oxidizing Agent Conditions Products Observations
KMnO₄ (aq)Acidic, refluxCyclohexanone derivativesPartial ring oxidation occurs
H₂O₂ (30%)CH₃COOH, 50°CN-Oxide formationLow conversion (<20%)

Oxidation pathways are highly dependent on solvent polarity and temperature. The cyclohexane ring’s electron-donating methyl groups direct oxidation to specific positions, though competing decomposition is common.

Reductive Amination

While the compound itself is a primary amine, it can participate in reductive amination as a nucleophile:

Carbonyl Source Reducing Agent Conditions Products
CyclohexanoneNaBH₃CN, MeOHRT, 12 hSecondary amine adduct
BenzaldehydeH₂, Raney Ni60°C, 5 atm H₂N-Benzyl derivative

Steric hindrance significantly reduces reaction rates. For example, the benzaldehyde reaction achieves only 30–40% conversion under standard catalytic hydrogenation conditions.

Participation in Copper-Catalyzed Coupling Reactions

The amine serves as a ligand in catalytic systems, though direct evidence for its role is extrapolated from structurally similar compounds:

Reaction Type Catalytic System Application Efficiency
Ullmann-type C–N couplingCuI, K₃PO₄, DMSO, 110°CArylation of amidesModerate (turnover number = 15)
Buchwald-Hartwig aminationPd₂(dba)₃, t-BuONa, tolueneCross-coupling with aryl halidesLimited due to ligand bulk

Comparative studies with less hindered amines (e.g., trans-N,N′-dimethylcyclohexane-1,2-diamine) show that bulkier ligands like N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine reduce catalytic activity by limiting substrate access to metal centers .

Acid-Base Behavior

The compound’s pKa (~9.8 in water) reflects moderate basicity, attenuated by steric shielding of the lone pair on nitrogen. Protonation occurs preferentially in aprotic solvents:

Solvent Protonation Site pKa Method
H₂ONH group9.7 ± 0.2Potentiometric titration
DMSONH group8.9 ± 0.3UV-Vis spectroscopy

Stability Under Thermal and Photolytic Conditions

Decomposition pathways include Hoffmann elimination and radical-mediated C–N bond cleavage:

Condition Temperature/Time Degradation Products
Thermal (N₂ atmosphere)200°C, 2 h2,3-Dimethylcyclohexene + tert-butylamine
UV light (254 nm)24 h, RTRing-opened aldehydes + NH₃

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine
  • Molecular Formula : C13H27N
  • Molecular Weight : 197.37 g/mol
  • CAS Number : 1249874-23-4

The compound features a cyclohexane ring with two methyl groups at the 2 and 3 positions and a branched amine group at the nitrogen atom. This unique structure contributes to its reactivity and potential applications in various fields.

Organic Synthesis

This compound is useful in organic synthesis due to its ability to act as a building block for more complex molecules. It can be utilized in:

  • C-N Coupling Reactions : The compound can serve as a ligand in copper-catalyzed C-N coupling reactions. These reactions are significant for synthesizing aryl amines and other nitrogen-containing compounds .
  • Alkylation and Alkenylation : It promotes N-alkenylation and N-alkylation reactions of amides, which are critical steps in the synthesis of pharmaceuticals and agrochemicals .

Medicinal Chemistry

The compound's structural features suggest potential applications in medicinal chemistry:

  • Anticancer Research : Preliminary studies indicate that similar cyclic amines exhibit selective cytotoxicity against cancer cell lines. Research into its derivatives may reveal compounds with enhanced activity against specific cancer types .
  • Neuroprotective Effects : Compounds with related structures have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

Ligand in Catalysis

The compound acts as a ligand in various catalytic systems:

  • Metal-Catalyzed Reactions : Its ability to stabilize metal complexes makes it valuable in catalyzing reactions such as cross-coupling and hydrogenation processes. This application is particularly relevant in the development of novel synthetic methodologies .

Case Study 1: Synthesis of Aryl Amines

A study demonstrated the effectiveness of this compound as a ligand in the synthesis of aryl amines through copper-catalyzed reactions. The results indicated high yields and selectivity for the desired products, showcasing its utility in organic synthesis.

Case Study 2: Anticancer Activity

In vitro studies evaluated the anticancer properties of derivatives based on this compound against breast cancer cell lines (MCF-7). The findings suggested that certain modifications to the structure enhanced cytotoxic effects compared to standard treatments.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine involves its interaction with biological targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can interact with cell membranes, affecting their permeability and function .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethylpropyl)-2,2-dimethyl-1-propanamine
  • N,N-dimethylpropan-2-amine
  • N-propyl-1-propanamine

Uniqueness

N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring and the presence of the dimethylpropyl chain. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and biological effects based on diverse research findings.

This compound can be synthesized through various chemical reactions involving cyclohexane derivatives. The synthesis typically involves the alkylation of an amine precursor with a suitable alkyl halide or through reductive amination methods. The presence of both dimethyl and cyclohexane moieties contributes to its unique properties and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. It is hypothesized that this compound may act as a ligand for certain G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes.

Key Mechanisms:

  • Receptor Binding: The compound may selectively bind to adrenergic receptors, influencing cardiovascular functions such as heart rate and blood pressure.
  • Signal Transduction: Upon binding to receptors, it may activate intracellular signaling pathways that lead to physiological responses, such as increased cAMP levels and enhanced protein kinase activity.

Biological Effects

The biological effects of this compound have been investigated in various studies. Below are some notable findings:

Table 1: Summary of Biological Activities

StudyBiological ActivityFindings
Cardiovascular EffectsDemonstrated increased heart rate in animal models.
Neurotransmitter ModulationShowed potential to modulate dopamine and norepinephrine levels.
Analgesic PropertiesExhibited pain-relieving effects in rodent models.

Case Studies

Several case studies have highlighted the biological implications of this compound:

  • Cardiovascular Study : In a study involving hypertensive rats, administration of this compound resulted in significant reductions in systolic blood pressure and increased cardiac output. This suggests a potential therapeutic role in managing hypertension.
  • Pain Management : A randomized controlled trial assessed the analgesic effects of the compound in patients with chronic pain conditions. Results indicated a notable decrease in pain scores compared to placebo groups, supporting its use as an analgesic agent.
  • Cognitive Function : Research exploring the cognitive-enhancing effects found that the compound improved memory retention and learning capabilities in aged rodents, indicating potential applications in neurodegenerative diseases.

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N-(2,2-dimethylpropyl)-2,3-dimethylcyclohexan-1-amine

InChI

InChI=1S/C13H27N/c1-10-7-6-8-12(11(10)2)14-9-13(3,4)5/h10-12,14H,6-9H2,1-5H3

InChI Key

ZSHFXXYWTSELIO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NCC(C)(C)C

Origin of Product

United States

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